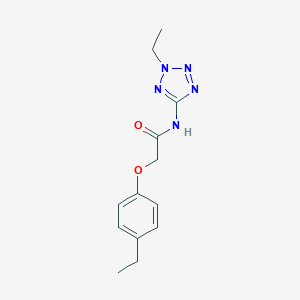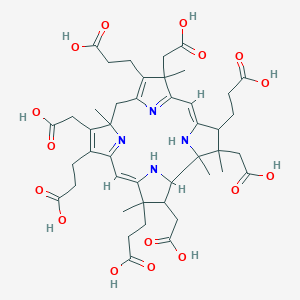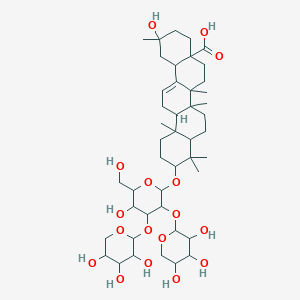
2-(4-ethylphenoxy)-N-(2-ethyl-2H-tetraazol-5-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-ethylphenoxy)-N-(2-ethyl-2H-tetraazol-5-yl)acetamide, also known as ETAA, is a chemical compound that has been extensively studied in scientific research. It is a member of the tetrazole family of compounds and has been found to have various biochemical and physiological effects.
Mechanism of Action
The exact mechanism of action of 2-(4-ethylphenoxy)-N-(2-ethyl-2H-tetraazol-5-yl)acetamide is not fully understood. However, it has been found to act on the GABAergic system, which is involved in the regulation of neuronal excitability. 2-(4-ethylphenoxy)-N-(2-ethyl-2H-tetraazol-5-yl)acetamide has been found to enhance the activity of GABA receptors, which leads to an increase in inhibitory neurotransmission.
Biochemical and Physiological Effects:
2-(4-ethylphenoxy)-N-(2-ethyl-2H-tetraazol-5-yl)acetamide has been found to have various biochemical and physiological effects. It has been found to reduce the release of pro-inflammatory cytokines, such as TNF-α and IL-1β. It has also been found to increase the levels of anti-inflammatory cytokines, such as IL-10. 2-(4-ethylphenoxy)-N-(2-ethyl-2H-tetraazol-5-yl)acetamide has been found to reduce the levels of reactive oxygen species and lipid peroxidation in the brain. It has also been found to increase the levels of glutathione, which is a major antioxidant in the brain.
Advantages and Limitations for Lab Experiments
2-(4-ethylphenoxy)-N-(2-ethyl-2H-tetraazol-5-yl)acetamide has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity. It has been found to have low toxicity and is well-tolerated in animal studies. However, 2-(4-ethylphenoxy)-N-(2-ethyl-2H-tetraazol-5-yl)acetamide has some limitations for lab experiments. It has poor solubility in water, which makes it difficult to administer in animal studies. It also has a short half-life, which limits its effectiveness in long-term studies.
Future Directions
There are several future directions for the study of 2-(4-ethylphenoxy)-N-(2-ethyl-2H-tetraazol-5-yl)acetamide. One direction is to investigate its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another direction is to investigate its potential use as an analgesic and anti-inflammatory agent. Further studies are also needed to elucidate the exact mechanism of action of 2-(4-ethylphenoxy)-N-(2-ethyl-2H-tetraazol-5-yl)acetamide and to optimize its pharmacokinetic properties.
Synthesis Methods
The synthesis of 2-(4-ethylphenoxy)-N-(2-ethyl-2H-tetraazol-5-yl)acetamide involves the reaction of 4-ethylphenol with ethyl chloroacetate in the presence of sodium hydride to form 2-(4-ethylphenoxy)ethyl acetate. This intermediate is then reacted with hydrazine hydrate to form 2-(4-ethylphenoxy)ethyl hydrazine. Finally, the reaction of 2-(4-ethylphenoxy)ethyl hydrazine with ethyl 2-bromo-2-methylpropanoate in the presence of sodium ethoxide gives 2-(4-ethylphenoxy)-N-(2-ethyl-2H-tetraazol-5-yl)acetamide.
Scientific Research Applications
2-(4-ethylphenoxy)-N-(2-ethyl-2H-tetraazol-5-yl)acetamide has been extensively studied for its potential therapeutic applications. It has been found to have anticonvulsant, anti-inflammatory, and analgesic properties. It has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
properties
Product Name |
2-(4-ethylphenoxy)-N-(2-ethyl-2H-tetraazol-5-yl)acetamide |
|---|---|
Molecular Formula |
C13H17N5O2 |
Molecular Weight |
275.31 g/mol |
IUPAC Name |
2-(4-ethylphenoxy)-N-(2-ethyltetrazol-5-yl)acetamide |
InChI |
InChI=1S/C13H17N5O2/c1-3-10-5-7-11(8-6-10)20-9-12(19)14-13-15-17-18(4-2)16-13/h5-8H,3-4,9H2,1-2H3,(H,14,16,19) |
InChI Key |
LIWQNFWERCBSTC-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)OCC(=O)NC2=NN(N=N2)CC |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(=O)NC2=NN(N=N2)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(3-{[(4-tert-butylphenoxy)acetyl]amino}-4-methoxyphenyl)-2-furamide](/img/structure/B237745.png)

![N-{3-[(3-ethoxybenzoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B237757.png)
![N-({3-[(2-methylpropanoyl)amino]phenyl}carbamothioyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B237759.png)
![2-chloro-N-[2-(4-isobutyryl-1-piperazinyl)phenyl]benzamide](/img/structure/B237768.png)

![N-[2-(4-isobutyryl-1-piperazinyl)phenyl]butanamide](/img/structure/B237779.png)





